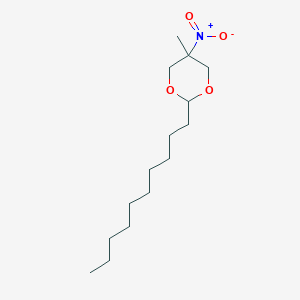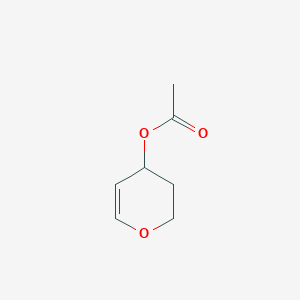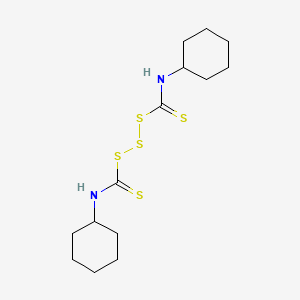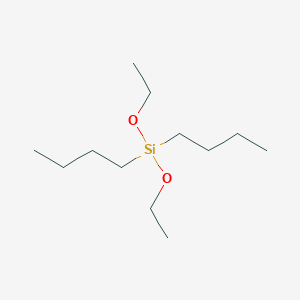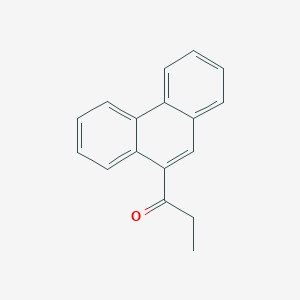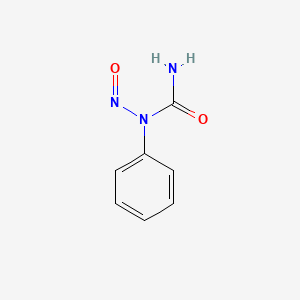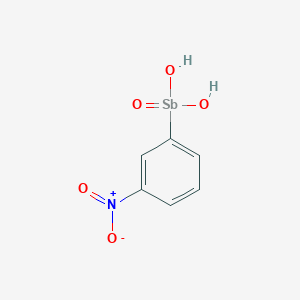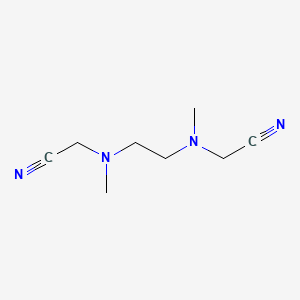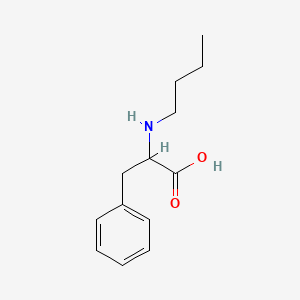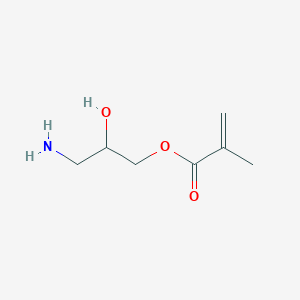
2-Hydroxy-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H12O3 It is known for its unique structure, which includes a hydroxyl group and two phenyl groups attached to a propane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-diphenylpropane-1,3-dione typically involves the condensation of ethyl benzoate with acetophenone. This reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a Claisen condensation mechanism . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to achieve a good yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Diketone derivatives.
Reduction: 2-Hydroxy-1,3-diphenylpropan-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Hydroxy-1,3-diphenylpropane-1,3-dione exerts its effects is primarily through its ability to participate in redox reactions. The hydroxyl group can donate or accept electrons, making it a versatile intermediate in various chemical processes. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparación Con Compuestos Similares
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione): Similar in structure but lacks the hydroxyl group, making it less reactive in certain redox reactions.
1,3-Diphenylpropane-1,3-dione: Another similar compound, but with different reactivity due to the absence of the hydroxyl group.
Uniqueness: 2-Hydroxy-1,3-diphenylpropane-1,3-dione is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a broader range of chemical reactions. This makes it a valuable compound in both synthetic and biological applications.
Propiedades
Número CAS |
4720-56-3 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-hydroxy-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H12O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,15,18H |
Clave InChI |
SPSVHTNOLQKTGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
